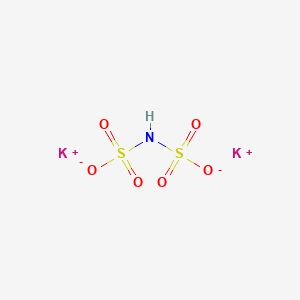Potassium imidodisulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Activating G Proteins:
- G proteins are essential signaling molecules within cells. Dipotassium imidodisulfate acts as a non-hydrolysable guanine nucleotide analog, mimicking the natural ligand guanosine diphosphate (GDP) . This binding to G proteins keeps them in their activated state, allowing researchers to study the downstream effects of G protein signaling pathways in isolation from other cellular processes .
Investigating Cellular Responses:
- By activating G proteins, dipotassium imidodisulfate can induce various cellular responses, including:
Studying these cellular responses helps researchers understand the intricate signaling networks within cells and their role in various physiological processes.
Studying Specific G Protein Subtypes:
- Different G protein subtypes are involved in distinct signaling pathways. Dipotassium imidodisulfate, in combination with other techniques, can be used to differentially activate specific G protein subtypes based on their unique properties . This allows researchers to isolate and study the individual contributions of each G protein subtype to specific cellular responses.
Drug Discovery and Development:
- The ability of dipotassium imidodisulfate to mimic and activate G protein signaling makes it a valuable tool in drug discovery and development. By studying how specific drugs interact with G protein pathways and their downstream effects, researchers can develop new therapeutic strategies for various diseases associated with G protein dysfunction .
Potassium imidodisulfonate is an inorganic compound with the formula . It consists of potassium cations and imidodisulfonate anions, which are characterized by their unique structure containing two sulfonyl groups bonded to a nitrogen atom. This compound is notable for its ability to act as a sulfonate in various
Additionally, it can react with strong acids to form corresponding salts and release sulfur dioxide. The reactivity of potassium imidodisulfonate makes it useful in synthesis and analytical chemistry.
Potassium imidodisulfonate can be synthesized through the reaction of potassium hydroxide with sulfur dioxide in an aqueous environment, followed by the addition of nitrogen sources such as urea or ammonium salts. The reaction can be summarized as follows:
This method allows for the controlled production of the compound while minimizing by-products.
Potassium imidodisulfonate has several applications across various fields:
- Agriculture: Used as a fertilizer component due to its potassium content.
- Pharmaceuticals: Potential use as an antimicrobial agent.
- Chemical Synthesis: Acts as a reagent in organic synthesis, particularly in sulfonation reactions.
Its unique properties make it suitable for specialized applications requiring stable sulfonate groups.
Interaction studies involving potassium imidodisulfonate focus on its behavior in biological systems and its interactions with other chemical compounds. Preliminary studies suggest that it may enhance the solubility of certain drugs, improving their bioavailability. Further research is needed to explore these interactions thoroughly, particularly regarding its compatibility with various active pharmaceutical ingredients.
Potassium imidodisulfonate shares similarities with several other sulfonate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Sodium imidodisulfonate | Similar structure; sodium instead of potassium; used in similar applications. | |
| Potassium sulfate | Commonly used fertilizer; simpler structure; lacks nitrogen. | |
| Ammonium imidodisulfonate | Contains ammonium cation; used in fertilizers; similar reactivity. | |
| Lithium imidodisulfonate | Lithium cation; potential unique properties due to smaller ionic radius. |
Potassium imidodisulfonate is unique due to its specific combination of potassium and imidodisulfonate, which imparts distinct chemical properties and potential applications not found in other compounds.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








